Triisooctyl phosphate
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Overview
Description
Triisooctyl phosphate is an organic compound with the molecular formula C24H51O4P. It is a phosphoric acid ester, specifically the triester of isooctyl alcohol and phosphoric acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisooctyl phosphate is typically synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction involves the use of phosphorus oxychloride and isooctyl alcohol under controlled conditions. The process can be enhanced by using ultrasonic-assisted chlorine hydride gas removal, which improves the reaction yield and reduces environmental pollution .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct esterification of phosphorus oxychloride with isooctyl alcohol. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under negative pressure and often utilizes catalysts to improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and isooctyl alcohol.
Substitution: It can participate in substitution reactions where the isooctyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various alkyl halides can be used as reagents in substitution reactions.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and isooctyl alcohol.
Substitution: Alkyl-substituted phosphoric acid esters.
Scientific Research Applications
Triisooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacturing of lubricants, hydraulic fluids, and flame retardants.
Mechanism of Action
The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cell membranes, altering their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Triisobutyl phosphate: Another phosphoric acid ester used as a plasticizer and solvent.
Tris(2-ethylhexyl) phosphate: Known for its use in hydraulic fluids and as a flame retardant.
Tri-n-butyl phosphate: Commonly used as a solvent and plasticizer in various industrial applications.
Uniqueness
Triisooctyl phosphate is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a plasticizer and solvent in a wide range of applications .
Properties
CAS No. |
25103-23-5 |
---|---|
Molecular Formula |
C24H51O4P |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tris(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI Key |
FSLSJTZWDATVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
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